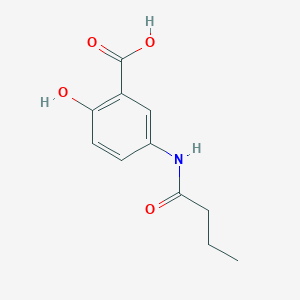

5-Butanamido-2-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(butanoylamino)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUWWPZYZLFNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640676 | |

| Record name | 5-Butanamido-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93968-81-1 | |

| Record name | 5-Butanamido-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Structural Elucidation Techniques for 5 Butanamido 2 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.

Proton NMR (1H NMR) Analysis of Characteristic Shifts and Couplings

In the ¹H NMR spectrum of 5-Butanamido-2-hydroxybenzoic acid, specific signals corresponding to the aromatic protons and the protons of the butanamido side chain are expected. Based on data from the analogous compound 5-acetamido-2-hydroxybenzoic acid, the aromatic protons would appear as distinct multiplets in the downfield region. mdpi.com

The aromatic region would feature three protons on the benzene (B151609) ring. The proton at the C-3 position, ortho to the hydroxyl group, is expected to appear as a doublet. The proton at C-4 would likely be a doublet of doublets due to coupling with protons at C-3 and C-6. The proton at C-6, adjacent to the amide-substituted carbon, would present as a doublet.

The butanamido side chain introduces characteristic signals:

A triplet corresponding to the terminal methyl (CH₃) group.

A multiplet (sextet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group.

A triplet for the methylene (CH₂) group adjacent to the carbonyl group.

The amide (NH) proton would appear as a singlet, typically in the downfield region, while the acidic protons of the hydroxyl and carboxylic acid groups are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, causing them to disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of 5-acetamido-2-hydroxybenzoic acid and standard NMR principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.9 | d |

| H-4 | ~7.6 | dd |

| H-6 | ~8.1 | d |

| Amide (NH) | ~9.9 | s |

| Butanamido -CH₂- (adjacent to C=O) | ~2.3 | t |

| Butanamido -CH₂- | ~1.6 | sextet |

| Butanamido -CH₃ | ~0.9 | t |

| Carboxyl (-COOH) | >12.0 | br s |

| Hydroxyl (-OH) | Variable | br s |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals for the seven aromatic carbons and the four carbons of the butanamido group are expected.

The chemical shifts are heavily influenced by the electronic effects of the substituents (-OH, -COOH, and -NHCOC₃H₇). The carbon of the carboxylic acid group (C-7) and the amide carbonyl carbon appear significantly downfield. The aromatic carbons show a range of shifts, with the carbon bearing the hydroxyl group (C-2) being the most deshielded among them. Data from 5-acetamido-2-hydroxybenzoic acid shows the carboxyl carbon at approximately 172.0 ppm and the amide carbonyl at 168.2 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of 5-acetamido-2-hydroxybenzoic acid and standard NMR principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~112.5 |

| C-2 | ~157.2 |

| C-3 | ~117.3 |

| C-4 | ~120.5 |

| C-5 | ~131.3 |

| C-6 | ~127.5 |

| C-7 (COOH) | ~172.0 |

| Amide (C=O) | ~171.0 |

| Butanamido -CH₂- (adjacent to C=O) | ~39.0 |

| Butanamido -CH₂- | ~19.0 |

| Butanamido -CH₃ | ~13.5 |

Two-Dimensional NMR Experiments for Complex Structural Determination

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon in the skeleton.

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, confirming, for example, the coupling between the H-3 and H-4 protons on the aromatic ring and the sequence of protons in the butyl chain.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₁₃NO₄), the expected exact mass is approximately 223.0845 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 223. The fragmentation pattern would likely involve characteristic losses:

Loss of a water molecule (H₂O) from the carboxylic acid and hydroxyl groups, leading to a peak at m/z 205.

Loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).

Cleavage of the amide bond is a common fragmentation pathway. This can lead to fragments corresponding to the salicylic (B10762653) acid moiety and the butanoyl cation.

Alpha-cleavage and McLafferty rearrangement within the butanamido side chain can also produce characteristic fragments. For example, cleavage of the bond between the first and second methylene groups of the butyl chain is a likely event.

Analysis of the mass spectra of related compounds like ethyl salicylate (B1505791) shows a primary fragment from the loss of an ethoxy group, while salicylic acid shows a prominent peak from the loss of water. nist.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.

O-H Stretching: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid. docbrown.info The phenolic O-H stretch would also appear in this region, likely around 3200-3400 cm⁻¹.

N-H Stretching: A moderate absorption from the amide N-H stretch is expected around 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below 3000 cm⁻¹.

C=O Stretching: Two distinct carbonyl absorptions will be visible. The carboxylic acid C=O stretch appears around 1680-1710 cm⁻¹. The amide C=O stretch (Amide I band) is typically found around 1650-1680 cm⁻¹.

C-N Stretching and N-H Bending: The Amide II band, a combination of N-H bending and C-N stretching, appears around 1515-1550 cm⁻¹.

C-O Stretching: The C-O stretch of the carboxylic acid and the phenol (B47542) will be present in the 1210-1320 cm⁻¹ region. docbrown.info

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad) |

| Phenolic O-H | Stretch | 3200-3400 (broad) |

| Amide N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Carboxylic Acid C=O | Stretch | 1680-1710 |

| Amide C=O | Stretch (Amide I) | 1650-1680 |

| Amide N-H / C-N | Bend / Stretch (Amide II) | 1515-1550 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O | Stretch | 1210-1320 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structures of related benzoic acid derivatives provide a strong basis for predicting its molecular arrangement. nih.gov

It is highly probable that this compound would form centrosymmetric dimers in the solid state. This common structural motif for carboxylic acids involves two molecules linked by a pair of strong hydrogen bonds between their carboxyl groups. nih.gov Furthermore, intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent carboxylic acid's carbonyl oxygen is expected, a characteristic feature of salicylic acid derivatives. Additional intermolecular hydrogen bonds involving the amide N-H and C=O groups would likely create an extended three-dimensional network, influencing the crystal packing and physical properties of the compound.

Computational and Theoretical Investigations of 5 Butanamido 2 Hydroxybenzoic Acid

Molecular Modeling and Docking Simulations for Biomolecular Interactions

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as 5-Butanamido-2-hydroxybenzoic acid, might interact with a biological target, typically a protein or enzyme.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties, which govern its reactivity and interactions.

Computational Pharmacokinetic Profiling for In Silico Bioavailability Assessment

Computational analyses of 5-acetamido-2-hydroxybenzoic acid and its derivatives have been performed to predict their oral bioavailability and drug-likeness based on established principles such as Lipinski's Rule of Five. mdpi.comnih.gov These studies typically involve the calculation of various molecular descriptors that influence a compound's pharmacokinetic behavior.

Based on the available data for analogous compounds, a theoretical pharmacokinetic profile for this compound can be projected. The addition of a butyl group in place of an acetyl group will increase the molecule's lipophilicity, which may, in turn, affect its absorption and distribution. The following table presents a predictive ADME profile for this compound, extrapolated from data on similar structures and general principles of medicinal chemistry.

Table 1: Predicted In Silico ADME Properties of this compound

| Property | Predicted Value/Classification | Implication for Bioavailability |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | Likely No | Reduced likelihood of active efflux from cells, which can enhance bioavailability. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | The increased lipophilicity may lead to higher binding to plasma proteins, affecting the free drug concentration. |

| Blood-Brain Barrier Permeability | Low to Moderate | May have some ability to cross into the central nervous system, but this is not expected to be high. |

| Metabolism | ||

| CYP450 Inhibition (various isoforms) | Potential Inhibitor of some isoforms | Could be involved in drug-drug interactions. Further investigation is needed. |

| Excretion | ||

| Primary Route | Renal | Expected to be excreted primarily through the kidneys after potential metabolism. |

It is important to note that these are theoretical predictions and would require experimental validation. The use of various open-access in silico tools can aid in the preliminary screening of drug candidates by providing insights into their ADME profiles. sci-hub.seresearchgate.net

Reaction Mechanism Prediction through Theoretical Chemical Calculations

The synthesis of this compound can be theoretically approached through the acylation of 5-amino-2-hydroxybenzoic acid. mdpi.com This reaction is analogous to the well-established methods for preparing other N-acylated derivatives of salicylic (B10762653) acid. mdpi.comnih.gov

The most probable synthetic route involves the reaction of 5-amino-2-hydroxybenzoic acid with a butanoylating agent, such as butanoyl chloride or butyric anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or butyric acid byproduct.

Proposed Reaction Scheme:

Theoretical Reaction Mechanism:

The reaction is expected to proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 5-amino-2-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the butanoyl chloride.

Step 1: Nucleophilic Attack The nitrogen atom of the 5-amino group attacks the carbonyl carbon of butanoyl chloride, leading to the formation of a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

Step 3: Deprotonation A base present in the reaction mixture deprotonates the positively charged nitrogen atom, yielding the final product, this compound, and the corresponding salt of the base.

For instance, computational studies on similar reactions, such as the synthesis of 2-hydroxyterephthalic acid via an enzymatic Kolbe–Schmitt reaction, demonstrate the power of theoretical calculations in understanding and optimizing synthetic routes. nih.gov

Structure Activity Relationship Sar Studies of 5 Butanamido 2 Hydroxybenzoic Acid and Its Derivatives

Impact of Amide Side Chain Variation on Biological Activity

The structure of the amide side chain at position 5 of the 2-hydroxybenzoic acid core is a significant determinant of biological activity. Modifications to this chain can substantially alter the compound's efficacy. Research into derivatives of the closely related 5-acetamido-2-hydroxybenzoic acid illustrates this principle effectively. By replacing the methyl group of the acetamide (B32628) with larger aromatic moieties like phenyl and benzyl (B1604629) groups, researchers have observed notable changes in biological outcomes. mdpi.com

These alterations are intended to enhance properties such as selectivity for specific biological targets. mdpi.com For instance, the synthesis and evaluation of derivatives where the alkyl group in the amide moiety is varied demonstrate a direct impact on analgesic activity. In a study comparing 5-acetamido-2-hydroxybenzoic acid with its 5-benzamido and 5-phenylacetamido counterparts, the derivative with a benzyl group (5-phenylacetamido-2-hydroxybenzoic acid) showed a significant increase in anti-nociceptive activity in vivo. mdpi.com This suggests that the size and nature of the substituent on the amide nitrogen play a crucial role in modulating the compound's interaction with its target receptor. mdpi.com

Table 1: Impact of Amide Side Chain Variation on Anti-Nociceptive Activity Data derived from in-vivo writhing tests induced by acetic acid. mdpi.com

| Compound | Amide Side Chain | Reduction in Painful Activity (at 20 mg/kg) |

|---|---|---|

| 5-acetamido-2-hydroxybenzoic acid (PS1) | Acetyl | Not specified as baseline |

| 5-benzamido-2-hydroxybenzoic acid (PS2) | Benzoyl | Less than PS3 |

| 5-(2-phenylacetamido)-2-hydroxybenzoic acid (PS3) | Phenylacetyl (Benzyl) | 74% |

Role of the Hydroxyl Group at Position 2 in Modulating Activity

The hydroxyl (-OH) group at the C2 position of the benzoic acid ring is an essential feature for the biological activity of this class of compounds. Its presence is critical for forming key interactions with target proteins, and its removal or modification often leads to a significant loss of potency. drugdesign.orgnih.gov

The phenolic hydroxyl group is an electron-donating group that increases the electron density of the benzene (B151609) ring through resonance. vaia.com This electronic effect influences the reactivity and binding potential of the entire molecule. In studies on SIRT5 inhibitors, the 2-hydroxybenzoic acid moiety was identified as a crucial "warhead" for bioactivity. Molecular docking studies revealed that the carboxylate and the adjacent hydroxyl group are essential for maintaining inhibitory activity, as they form critical hydrogen bonds and electrostatic interactions with amino acid residues (specifically Arg105 and Tyr102) within the protein's binding pocket. nih.gov The replacement of the phenolic hydroxyl group with other substituents, such as a methoxy (B1213986) group, has been shown to cause a drop in biological activity, underscoring the importance of this group as a hydrogen bond donor in receptor interactions. drugdesign.org

Influence of Substitutions on the Benzoic Acid Ring on Activity Profiles

In the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid scaffold was utilized. Structure-activity relationship studies demonstrated that substituents at the 5-position that occupy a key hydrophobic pocket are critical for potency. For example, the deletion of a 5-phenethylthio substituent resulted in a more than 30-fold decrease in binding affinity to Mcl-1 and a 60-fold decrease for Bfl-1, highlighting the substantial contribution of this group to the binding potency. nih.gov The introduction of different substituents into the aromatic scaffold affects the binding mode and orientation of the ligands, demonstrating the complexity of molecular recognition governing the binding of these small molecules to their protein targets. nih.gov

Furthermore, the substitution pattern on the phenyl ring can generally affect biological activity, such as antifungal properties. For instance, the position of substituents like methyl, methoxy, or chloro groups can enhance or reduce activity depending on their location (ortho, meta, or para). researchgate.net The number and position of hydroxyl groups have also been identified as determinant factors of antioxidant capacity in various hydroxybenzoic acids. nih.govnih.gov

Table 2: Influence of Ring Substitutions on Mcl-1/Bfl-1 Binding Affinity nih.gov

| Compound | R¹ Substituent (Position 5) | R² Substituent (Position 2) | Mcl-1 Ki (nM) | Bfl-1 Ki (nM) |

|---|---|---|---|---|

| Analogue with phenethylthio | Phenethylthio | Phenylsulfonamide | 100 | 100 |

| Analogue without phenethylthio (Compound 2) | H | Phenylsulfonamide | >3000 | >6000 |

Correlation Between Molecular Structure and In Vitro Biological Efficacy

A clear correlation exists between the molecular structure of 5-butanamido-2-hydroxybenzoic acid derivatives and their in vitro biological efficacy. The collective influence of the amide side chain, the 2-hydroxyl group, and substitutions on the aromatic ring dictates the compound's ability to interact with specific biological targets and elicit a response.

The essential nature of the 2-hydroxybenzoic acid core establishes a foundational requirement for activity, primarily through hydrogen bonding and electrostatic interactions, as seen in SIRT5 inhibition where it interacts with key residues like Arg105 and Tyr102. nih.gov The potency and selectivity are then further refined by the substituents.

Amide Side Chain: As demonstrated with analogues, expanding the amide side chain from a simple acetyl group to a larger phenylacetyl group can significantly boost efficacy, as seen in the increased anti-nociceptive activity. mdpi.com This suggests that the amide substituent interacts with a specific region of the target, where bulkier, aromatic groups can form more favorable interactions.

Ring Substituents: The addition of appropriate substituents on the benzoic ring is crucial for high-affinity binding. In the case of Mcl-1/Bfl-1 inhibitors, a 5-phenethylthio group, which occupies a hydrophobic pocket, is vital for achieving low nanomolar binding affinity. nih.gov The removal of this single group can render the compound virtually inactive, showcasing a strong structure-activity relationship.

The translation from molecular structure to cellular activity is evident in studies where compounds with a selective binding profile for Mcl-1 and Bfl-1 induce cell death in engineered lymphoma cell lines that depend on these proteins for survival. nih.gov This confirms that the molecular interactions observed in vitro have a direct and predictable consequence at the cellular level. Computational docking studies further reinforce this correlation, showing that derivatives with higher predicted binding affinities often exhibit greater biological activity. mdpi.comnih.gov

Table 3: Summary of Structure-Efficacy Correlations

| Molecular Feature | Structural Variation | Impact on In Vitro Efficacy | Example/Target |

|---|---|---|---|

| Amide Side Chain (Position 5) | Increase in size/aromaticity (e.g., Phenylacetyl) | Increased biological activity (e.g., analgesia) mdpi.com | COX-2 mdpi.com |

| Hydroxyl Group (Position 2) | Presence vs. Absence/Modification | Essential for activity; forms key H-bonds nih.gov | SIRT5 nih.gov |

| Ring Substituent (Position 5) | Addition of hydrophobic group (e.g., Phenethylthio) | Dramatically increased binding affinity (lower Ki) nih.gov | Mcl-1/Bfl-1 nih.gov |

Mechanistic Studies of 5 Butanamido 2 Hydroxybenzoic Acid and Its Analogs in Vitro

Enzyme Inhibition Kinetics and Selectivity Profiling

The interaction of 5-Butanamido-2-hydroxybenzoic acid and its structural relatives with key enzymes has been a subject of scientific inquiry. These studies are crucial for understanding the compound's potential biological effects at a molecular level.

Cyclooxygenase (COX) Isoform Selectivity (e.g., COX-2)

The selective inhibition of cyclooxygenase (COX) isoforms, particularly COX-2, is a hallmark of certain non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1 isoform. nih.gov

Research into the structure-activity relationships of various NSAIDs has revealed that modifications to their chemical structures can significantly influence their selectivity towards COX-2. For instance, the derivatization of the carboxylate group in arylacetic and fenamic acid NSAIDs has been shown to generate potent and selective COX-2 inhibitors. The conversion of the carboxylic acid to esters or amides can alter the binding kinetics and interactions with the active sites of the COX enzymes. acs.org

Many NSAIDs and selective COX-2 inhibitors exhibit time-dependent inhibition, which involves an initial rapid binding followed by slower, conformational changes that result in a more tightly bound enzyme-inhibitor complex. acs.org The kinetics of this inhibition can vary between COX-1 and COX-2, contributing to the selectivity of the inhibitor. nih.gov For example, the selective inhibitor celecoxib (B62257) demonstrates classic competitive kinetics with COX-1 but engages in a time-dependent inhibition with COX-2, leading to potent inactivation. nih.gov

While direct kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous compounds provide valuable insights. For example, certain kuwanon derivatives isolated from Morus alba have been evaluated for their COX inhibitory effects. mdpi.com Kuwanon A, for instance, displayed significant selective inhibition of COX-2, with an IC50 value of 14 µM and a selectivity index greater than 7.1, comparable to the known COX-2 inhibitor, celecoxib. mdpi.com The table below summarizes the COX inhibitory activity of selected kuwanon derivatives.

Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition by Kuwanon Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| Kuwanon A | > 100 | 14 | > 7.1 |

| Kuwanon H | Not specified | Higher than other derivatives | Not specified |

| Celecoxib | > 100 | 15 | > 6.3 |

Data sourced from a study on kuwanon derivatives. mdpi.com

The structural features of this compound, specifically the amide linkage at the 5-position of a salicylic (B10762653) acid core, suggest a potential for selective interaction with the COX-2 active site. The larger and more accommodating active site of COX-2, compared to COX-1, can often bind bulkier ligands. nih.gov

Sirtuin Deacetylase (SIRT) Inhibition (e.g., SIRT5)

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in various cellular processes, including metabolism and DNA repair. nih.gov SIRT5, a mitochondrial sirtuin, has emerged as a potential therapeutic target due to its involvement in metabolic pathways. nih.govnih.gov

Recent studies have identified derivatives of 2-hydroxybenzoic acid as selective inhibitors of SIRT5. nih.govnih.gov A hit compound, referred to as compound 11 in one study, which features a 2-hydroxybenzoic acid functional group, demonstrated moderate inhibitory activity against SIRT5 with an IC50 of 26.4 ± 0.8 μM and exhibited high selectivity over SIRT1, 2, and 3. nih.gov The essential structural components for this activity were identified as the carboxylic acid and the adjacent hydroxyl group of the 2-hydroxybenzoic acid moiety. nih.gov

Structure-activity relationship studies revealed that modifications to the phenyl ring of the 2-hydroxybenzoic acid scaffold could significantly impact inhibitory potency. For instance, the introduction of an acetamide (B32628) group at the meta- or ortho-position of the benzene (B151609) ring was found to decrease the inhibitory activity against SIRT5 compared to substitutions at the para-position. nih.gov A lead optimization effort led to the development of compound 43, which incorporated a nitro substitution and an N-benzylsulfamoyl group, resulting in a 10-fold increase in potency against SIRT5 compared to the initial hit. nih.gov

The table below presents the SIRT5 inhibitory activities of the hit compound 11 and its more potent analog, compound 43.

Table 2: SIRT5 Inhibitory Activity of 2-Hydroxybenzoic Acid Derivatives

| Compound | Description | SIRT5 IC50 (µM) |

|---|---|---|

| Compound 11 | Hit compound with a 2-hydroxybenzoic acid group | 26.4 ± 0.8 |

| Compound 43 | Optimized analog of compound 11 | ~2.6 |

| Suramin | Positive control | 28.4 ± 2.5 |

Data from a study on selective SIRT5 inhibitors. nih.gov

Given that this compound possesses the core 2-hydroxybenzoic acid structure with an amide substitution, these findings suggest it could potentially interact with and inhibit SIRT5. The position and nature of the butanamido group would likely influence its binding affinity and inhibitory potency.

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. The inhibition of this enzyme is a therapeutic strategy for managing blood glucose levels.

Studies on the structure-activity relationship of benzoic acid derivatives as alpha-amylase inhibitors have provided insights into the structural features that govern their inhibitory activity. nih.gov A crucial finding is that the presence of a hydroxyl group at the 2-position of the benzene ring has a strong positive effect on the inhibitory capacity against alpha-amylase. nih.gov Conversely, the presence of a hydroxyl group at the 5-position has been shown to have a negative impact on inhibition. nih.gov

The mechanism behind the positive effect of the 2-hydroxyl group is thought to involve the formation of an intramolecular hydrogen bond with the carboxyl group. This interaction can increase the stability and hydrophobicity of the molecule. nih.gov The primary forces involved in the inhibition of alpha-amylase by phenolic acids are believed to be hydrogen bonding and hydrophobic interactions. nih.gov

Receptor Binding Studies and Ligand-Protein Interactions

Molecular docking and ligand-protein interaction studies offer a computational approach to understanding how a molecule like this compound might bind to its target enzymes.

In the context of SIRT5 inhibition, docking studies with 2-hydroxybenzoic acid derivatives have revealed key interactions within the enzyme's active site. The carboxylate group of the inhibitor typically forms electrostatic interactions and hydrogen bonds with the unique residues Arg105 and Tyr102 in the substrate-binding pocket of SIRT5. nih.gov The adjacent hydroxyl group has been observed to form a hydrogen bond with Val221. nih.gov These interactions are considered critical for maintaining SIRT5 inhibition. A protein-ligand interaction fingerprint analysis highlighted the importance of residues such as Arg105, Tyr102, Val221, Phe223, Gly224, and Tyr255 for the binding of this class of inhibitors. nih.gov

For COX-2, the binding of inhibitors is also well-characterized. The active site of COX-2 is a hydrophobic channel. For many NSAIDs, the carboxylic acid group forms a crucial salt bridge with Arg120 at the entrance of the active site. mdpi.com However, some inhibitors can adopt alternative binding modes. For example, diclofenac (B195802) binds in an inverted fashion with its carboxylate group hydrogen-bonded to Ser530 and Tyr-385. acs.org Docking studies with kuwanon derivatives, which are selective COX-2 inhibitors, have shown strong interactions with Arg120 and Tyr355 at the gate of the COX active site. mdpi.com The binding of this compound to COX-2 would likely involve its carboxylate and hydroxyl groups forming hydrogen bonds and its butanamido-phenyl moiety engaging in hydrophobic interactions within the active site channel.

Cellular Pathway Modulation Studies (Non-Clinical)

Beyond direct enzyme inhibition, this compound and its analogs may influence various cellular pathways. Non-clinical studies in cell lines are instrumental in elucidating these effects.

Modulation of Glutathione (B108866) Levels in Cell Lines

Glutathione (GSH) is a critical intracellular antioxidant that plays a central role in maintaining cellular redox homeostasis and protecting against oxidative stress. nih.gov The modulation of cellular GSH levels can have significant implications for cell survival and response to various stimuli. nih.gov

Salicylic acid, the parent compound of this compound, has been shown to influence glutathione homeostasis. Studies have indicated that salicylic acid can induce an increase in total glutathione content. nih.gov This effect is thought to be part of a broader signaling network that helps plants, for example, respond to pathogens. nih.gov

In mammalian cells, the modulation of glutathione levels is a complex process involving both synthesis and regeneration. nih.gov Compounds can influence the activity of enzymes involved in GSH metabolism, such as gamma-glutamylcysteine (B196262) ligase (GCL) for synthesis and glutathione reductase (GR) for regeneration. For instance, schisandrin (B1198587) B has been shown to increase cellular GSH levels by enhancing both GSH synthesis and regeneration. nih.gov

Ion Channel and G-Protein Coupled Receptor (GPCR) Ligand Activity

In silico predictions have been utilized to evaluate the potential biological activities of analogs of this compound. Specifically, derivatives of 5-acetamido-2-hydroxy benzoic acid, which share the same core structure, have been assessed for their interaction with key drug targets.

Computational analysis of 5-benzamidosalicylic acid (PS2) and 5-phenylacetamidosalicylic acid (PS3) predicted moderate activity as G-protein coupled receptor (GPCR) ligands and ion channel modulators. A bioactivity score between -0.50 and 0.00 is considered indicative of moderate activity. These findings suggest that modifications to the acylamido side chain of the 2-hydroxybenzoic acid scaffold can influence the potential for these compounds to interact with GPCRs and ion channels.

Kinase and Protease Inhibition at the Cellular Level

The potential for analogs of this compound to act as enzyme inhibitors has been explored through computational predictions. These in silico models assess the likelihood of a compound interacting with major enzyme families, such as kinases and proteases, which are critical in cellular signaling and protein regulation.

For the analogs 5-benzamidosalicylic acid (PS2) and 5-phenylacetamidosalicylic acid (PS3), computational screening predicted moderate inhibitory activity against both kinases and proteases. As with GPCR and ion channel activity, a bioactivity score between -0.50 and 0.00 suggests a moderate likelihood of interaction. This indicates that the 5-acylamido-2-hydroxybenzoic acid structure may serve as a scaffold for developing inhibitors of these enzyme classes.

Investigation of Degradation Pathways and Metabolite Identification In Vitro

While specific in vitro degradation studies on this compound are not extensively documented, research on its core structure, salicylic acid (2-hydroxybenzoic acid), provides insight into potential metabolic pathways. The degradation of salicylates can occur through various enzymatic and non-enzymatic processes.

In vitro studies on willow salicylates show that degradation can be initiated by esterases or alkaline conditions, leading to the cleavage of ester bonds. nih.govresearchgate.net This process can ultimately produce metabolites such as salicin (B1681394) and catechol. nih.govresearchgate.net

Further investigation into salicylic acid metabolism in plants and microorganisms has identified several key pathways. In Solanaceae plants, a SA 1-hydroxylase enzyme has been identified that converts salicylic acid to catechol. nih.gov This can be further metabolized to guaiacol (B22219) and veratrole. nih.gov In Pseudomonas bacteria, salicylic acid can be oxidized to catechol, which is then processed through either the meta or ortho cleavage pathways. scielo.br An alternative pathway involves oxidation to gentisic acid. scielo.br In human liver microsomes, salicylic acid is hydroxylated to form 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA). researchgate.net Studies on acetylsalicylic acid (aspirin) degradation identified salicylic acid as a primary intermediate, which further breaks down into compounds like acetic acid, maleic acid, and oxalic acid before complete mineralization. mdpi.com

Retrosynthetic Analysis and Strategic Synthesis Planning for 5 Butanamido 2 Hydroxybenzoic Acid

Identification of Key Disconnection Points in the Butanamido Linkage

Retrosynthetic analysis begins by identifying the key functional groups in the target molecule and disconnecting bonds that correspond to reliable chemical reactions. ias.ac.in In the case of 5-Butanamido-2-hydroxybenzoic acid, the most prominent functional group for disconnection is the amide linkage. Amide bonds are typically formed by the reaction of an amine with a carboxylic acid derivative. youtube.comamazonaws.com

The primary disconnection, therefore, is the C-N bond of the butanamido group. ias.ac.inyoutube.com This disconnection breaks the target molecule into two synthons: an acyl cation synthon and an aromatic amine anion synthon.

Target Molecule: this compound

Key Disconnection: C(O)-N bond of the amide.

Synthons:

A butanoyl cation (CH₃CH₂CH₂CO⁺)

A 5-amino-2-hydroxybenzoate anion

The following table outlines the retrosynthetic disconnection:

| Target Molecule | Disconnection Type | Bond Disconnected | Generated Synthons | Reagent Equivalents |

|---|---|---|---|---|

| This compound | Amide C-N Bond |  | Butanoyl cation and 5-amino-2-hydroxybenzoate anion | Butyryl chloride (or Butanoic anhydride) + 5-Aminosalicylic acid |

This disconnection is considered strategic because the forward reaction, the acylation of an amine, is a well-established and high-yielding transformation. ias.ac.in

Strategic Functional Group Interconversions (FGIs) for Target Synthesis

Functional Group Interconversion (FGI) is a core operation in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to prepare a necessary starting material. ias.ac.inyoutube.com In the synthesis of this compound, FGI is crucial for activating the carboxylic acid component for the amidation reaction.

While an amide can be formed directly from a carboxylic acid and an amine, the reaction often requires high temperatures to drive off water and is not always efficient. researchgate.net A more common and reliable strategy involves converting the carboxylic acid (butanoic acid) into a more reactive derivative, such as an acyl chloride or an anhydride. This is a classic example of an FGI. solubilityofthings.comfiveable.me

FGI Step: Carboxylic Acid → Acyl Chloride

Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

Reaction: CH₃CH₂CH₂COOH + SOCl₂ → CH₃CH₂CH₂COCl + SO₂ + HCl

This FGI transforms the relatively unreactive butanoic acid into the highly electrophilic butyryl chloride, which readily reacts with the nucleophilic amino group of 5-aminosalicylic acid to form the desired amide bond under milder conditions. amazonaws.com The use of such activating agents is a cornerstone of amide synthesis. organic-chemistry.org

Application of Retrosynthesis to Analogous Amido-Hydroxybenzoic Acids

The retrosynthetic strategy applied to this compound is broadly applicable to a wide range of analogous N-acyl aminobenzoic acids. A well-documented example is the synthesis of its lower alkyl homolog, 5-acetamido-2-hydroxybenzoic acid. mdpi.com

The synthesis of these analogs follows the same retrosynthetic logic: a C-N amide bond disconnection back to 5-aminosalicylic acid and a corresponding acylating agent. mdpi.com

Comparative Retrosynthesis of Amido-Hydroxybenzoic Acids

| Target Molecule | Acylating Reagent (Forward Synthesis) | Starting Material | Reference |

|---|---|---|---|

| This compound | Butyryl chloride or Butanoic anhydride | 5-Aminosalicylic acid | (Proposed) |

| 5-Acetamido-2-hydroxybenzoic acid | Acetic anhydride | 5-Aminosalicylic acid | mdpi.com |

| 5-Benzamido-2-hydroxybenzoic acid | Benzoyl chloride | 5-Aminosalicylic acid | mdpi.com |

| 5-Phenylacetamido-2-hydroxybenzoic acid | Phenylacetyl chloride | 5-Aminosalicylic acid | mdpi.com |

This comparative analysis demonstrates the robustness of the retrosynthetic approach. The core scaffold, 5-aminosalicylic acid, serves as a versatile platform, and the desired N-acyl group can be introduced by simply changing the corresponding acyl chloride or anhydride. This modularity is a key advantage in medicinal chemistry and materials science for creating libraries of related compounds. mdpi.com Similar strategies are employed in the biosynthesis of hydroxybenzoic acid-amine conjugates, where enzymes catalyze the formation of an amide bond between a hydroxybenzoic acid and an amine. jmb.or.kr

Chemoselectivity Considerations in Multistep Synthesis

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. youtube.com This is a critical consideration in the synthesis of this compound, as the precursor, 5-aminosalicylic acid, is a trifunctional molecule containing:

A carboxylic acid group (-COOH)

A phenolic hydroxyl group (-OH)

An aromatic amino group (-NH₂)

The desired reaction is the selective acylation of the amino group. Both the amino group and the hydroxyl group are nucleophilic and can potentially react with the electrophilic acylating agent (e.g., butyryl chloride).

The amino group is generally a stronger nucleophile than the phenolic hydroxyl group. youtube.com This inherent difference in reactivity allows for selective N-acylation over O-acylation under carefully controlled reaction conditions. In the synthesis of analogous compounds, this selectivity is often achieved by performing the reaction in a suitable solvent, sometimes with a weak base like potassium carbonate to neutralize the HCl produced without deprotonating the phenol (B47542), which would increase its nucleophilicity. mdpi.com

However, the carboxylic acid group can also interfere, either by reacting itself or by altering the reactivity of the other groups. For instance, in a basic medium, the carboxylic acid will be deprotonated to a carboxylate (-COO⁻), which is electron-donating and can increase the nucleophilicity of the amino group. Conversely, in a strongly acidic medium, the amino group will be protonated to an ammonium (B1175870) salt (-NH₃⁺), rendering it non-nucleophilic. Therefore, controlling the pH is paramount.

To achieve high chemoselectivity for N-acylation, the following strategies can be employed:

Judicious Choice of Reagents: Using a moderately reactive acylating agent. youtube.com

Control of Reaction Conditions: Maintaining a neutral or slightly basic pH to ensure the amino group is free and nucleophilic while the hydroxyl group remains largely protonated. mdpi.com

Use of Protecting Groups: In more complex syntheses where inherent selectivity is insufficient, the hydroxyl or carboxylic acid groups could be temporarily "protected" (converted to a less reactive form), the N-acylation performed, and the protecting groups subsequently removed. However, for a synthesis like this, leveraging the natural difference in nucleophilicity is often sufficient and more step-economical. youtube.com

Future Research Directions and Unexplored Avenues for 5 Butanamido 2 Hydroxybenzoic Acid

Exploration of Novel Derivatization Opportunities

The structural framework of 5-Butanamido-2-hydroxybenzoic acid offers a versatile platform for chemical modification aimed at enhancing or altering its inherent properties. The design and synthesis of novel derivatives are a primary avenue for future research, with the goal of improving biological activity, selectivity, and pharmacokinetic profiles.

Key strategies for derivatization include:

Modification of the Acylamino Side Chain: Altering the length, branching, or cyclization of the butanamido group can significantly influence the molecule's interaction with biological targets. For instance, replacing the butanoyl group with larger aromatic or benzyl (B1604629) groups has been a strategy in related acetamido derivatives to enhance selectivity for enzymes like cyclooxygenase 2 (COX-2). mdpi.comnih.gov

Substitution on the Benzoic Acid Ring: Introducing additional functional groups onto the aromatic ring can modulate the electronic and steric properties of the molecule, potentially leading to improved binding affinities and novel activities.

Modification of Carboxyl and Hydroxyl Groups: Esterification or amidation of the carboxylic acid group, or etherification of the phenolic hydroxyl group, can create prodrugs or new chemical entities with different solubility and metabolic stability profiles.

Research in this area would focus on establishing a clear structure-activity relationship (SAR), guiding the rational design of next-generation compounds. The development of derivatives of the core 2-hydroxybenzoic acid structure has proven effective in creating potent and selective inhibitors for other targets, such as the sirtuin deacetylase SIRT5, highlighting the potential of this approach. nih.govnih.gov

Table 1: Potential Derivatization Strategies for this compound

| Modification Site | Potential Chemical Change | Research Objective |

|---|---|---|

| Butanamido Chain | Varying alkyl chain length (e.g., propanamido, pentanamido) | Optimize lipophilicity and target binding |

| Butanamido Chain | Introducing branching or cyclic moieties (e.g., isobutanamido, cyclopropanecarboxamido) | Enhance steric interactions and selectivity |

| Benzoic Acid Ring | Adding substituents (e.g., halogens, nitro groups) | Modulate electronic properties and metabolic stability |

| Carboxylic Acid Group | Esterification or conversion to amides | Create prodrugs, alter solubility and bioavailability |

Advanced Computational Methodologies for Predictive Modeling

To accelerate the discovery and optimization process, future research will heavily rely on advanced computational methodologies. In silico techniques provide a rapid and cost-effective means to predict the properties of novel derivatives before their physical synthesis, allowing researchers to prioritize the most promising candidates.

Key computational approaches include:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to the active site of a biological target, such as an enzyme or receptor. nih.gov Studies on related compounds have successfully used docking to analyze interactions with COX-2 receptors, providing insight into their mechanism of action. mdpi.comnih.gov This approach can be used to screen virtual libraries of this compound derivatives against various targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of unsynthesized derivatives.

ADME/T Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity of molecules. nih.gov Predicting properties like oral bioavailability and adherence to established criteria, such as Lipinski's rule of five, is a critical step in early-stage drug development. mdpi.com

By integrating these predictive models, researchers can design derivatives with a higher probability of success, thereby streamlining the experimental workflow and reducing resource expenditure.

Table 2: Application of Computational Methods in Future Research

| Computational Method | Predicted Property | Purpose in Research |

|---|---|---|

| Molecular Docking | Binding affinity and conformation | To identify potential biological targets and understand binding mechanisms. nih.gov |

| QSAR | Biological activity | To predict the potency of novel derivatives before synthesis. |

| ADME Prediction | Pharmacokinetics (oral bioavailability, absorption, etc.) | To assess the drug-likeness of new compounds. mdpi.comnih.gov |

Integration of High-Throughput Screening with Mechanistic Studies

High-Throughput Screening (HTS) is a powerful technology that enables the rapid testing of thousands to millions of chemical compounds for a specific biological activity. chemcopilot.com Integrating HTS into the research pipeline for this compound and its derivatives can significantly broaden the scope of potential applications. More than 80% of small-molecule drugs approved by the FDA were discovered through HTS. chemcopilot.com

A proposed workflow would involve:

Library Synthesis: Creation of a diverse chemical library of derivatives based on the strategies outlined in section 8.1.

HTS Campaigns: Screening this library against a wide array of biological targets, such as enzymes, receptors, and whole-cell assays, to identify "hits" or active compounds. chemcopilot.com For example, a thermal shift assay was used in a medium-throughput screen to identify 2-hydroxybenzoic acid derivatives as inhibitors of SIRT5. nih.govnih.gov

Hit Validation and Mechanistic Studies: The active compounds identified through HTS would then be subjected to rigorous validation and detailed mechanistic studies. These studies would aim to confirm the activity, determine the mode of action, and elucidate the precise molecular interactions responsible for the observed effect.

This integrated approach ensures that the broad, rapid discovery power of HTS is complemented by a deep, mechanistic understanding of the most promising compounds, creating a robust pathway for identifying novel leads for various applications.

Investigating Environmental Fate and Transformation Mechanisms (Non-Toxicological)

A comprehensive understanding of a chemical compound must extend beyond its intended application to include its environmental lifecycle. For this compound, future research should investigate its environmental fate and transformation mechanisms, with a strict focus on non-toxicological endpoints. The parent compound, benzoic acid, is known to be largely non-persistent in soil and is subject to biodegradation. nih.govherts.ac.uk

Key research questions to be addressed include:

Biodegradation Pathways: What are the primary microbial or chemical pathways for the degradation of this compound in soil and aquatic environments? Research on related aromatic compounds has identified specific ortho- and meta-cleavage pathways for the breakdown of the benzoic acid ring. researchgate.net

Persistence and Mobility: How does the butanamido side chain affect the compound's persistence in the environment compared to simpler benzoic acids? Studies on benzoic acid itself indicate it is not expected to leach into groundwater. herts.ac.uk It is important to determine if the derivative shares this characteristic.

Transformation Products: What are the intermediate and final products of its degradation? Identifying these transformation products is crucial for mapping the complete environmental lifecycle of the molecule. Benzoic acid can potentially form more persistent derivatives, such as chlorinated benzoic acid, under certain environmental conditions. nih.gov

This line of inquiry is essential for building a complete profile of the compound, ensuring that its development and use are informed by sound environmental science.

Table 3: Comparison of Environmental Profile: Benzoic Acid vs. This compound

| Environmental Aspect | Benzoic Acid (Known) | This compound (To Be Investigated) |

|---|---|---|

| Persistence in Soil | Tends not to be persistent. herts.ac.uk | How does the butanamido group affect persistence? |

| Biodegradation | Subject to biodegradation, breaking down into simpler products. nih.gov | What are the specific microbial degradation pathways? |

| Mobility | Not expected to leach to groundwater. herts.ac.uk | Does the compound exhibit similar mobility in soil? |

| Transformation | Can form persistent organic pollutants (e.g., chlorinated BA) under certain conditions. nih.gov | What are the potential non-toxic transformation products? |

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 5-Butanamido-2-hydroxybenzoic acid, and how can purity be ensured?

- Methodology : Begin with 2-hydroxybenzoic acid derivatives (e.g., 5-amino-2-hydroxybenzoic acid) as precursors. Amidation with butanoyl chloride can be performed in anhydrous DCM under nitrogen, using triethylamine as a base. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Validate purity using melting point analysis and elemental composition (CHNS analysis) .

- Data Contradictions : Competing side reactions (e.g., over-acylation) may reduce yield. Use stoichiometric control and low-temperature conditions to suppress byproducts.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR : - and -NMR to confirm the butanamido group (δ ~2.2–2.4 ppm for CH, δ ~6.8–8.0 ppm for aromatic protons).

- IR : Detect carbonyl stretches (amide C=O ~1650–1680 cm, carboxylic acid C=O ~1700 cm).

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (acetone/water) and refine using SHELX software .

- Validation : Cross-reference with computational simulations (DFT for IR/NMR) to resolve ambiguities in peak assignments.

Advanced Research Questions

Q. How can solubility profiles of this compound in organic solvents be modeled for formulation studies?

- Methodology : Use the van’t Hoff equation or Apelblat model to correlate mole fraction solubility () with temperature (293–313 K). Measure solubility in solvents like methanol, THF, and DMSO via gravimetric or UV-Vis methods. For example, dissolve excess compound in solvent, filter, and quantify via HPLC .

- Data Contradictions : Discrepancies may arise due to polymorphism. Characterize solid phases post-solubility testing via PXRD to confirm stability.

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural refinement?

- Methodology : Use SHELXL for refinement. For twinned crystals, apply the Hooft parameter or TWIN/BASF commands. For disorder, partition occupancies and apply restraints (e.g., DFIX for bond lengths). Validate with R/wR residuals (<5%) and check ADPs for anomalous thermal motion .

- Troubleshooting : If residuals remain high, consider alternative space groups or solvent masking.

Q. What strategies are effective for evaluating the bioactivity of this compound (e.g., enzyme inhibition)?

- Methodology :

- In vitro assays : Test against target enzymes (e.g., cyclooxygenase, lipoxygenase) using spectrophotometric methods. For example, monitor prostaglandin production via ELISA.

- Dose-response curves : Use serial dilutions (1–100 µM) with DMSO controls. Calculate IC via nonlinear regression (GraphPad Prism).

- Selectivity screening : Cross-test against related enzymes to assess specificity .

- Data Contradictions : False positives may arise from aggregation. Include detergent controls (e.g., 0.01% Triton X-100) and validate via dynamic light scattering.

Methodological Considerations for Data Interpretation

- Synthetic Yield Optimization : Use Design of Experiments (DoE) to assess factors like temperature, catalyst loading, and solvent polarity.

- Crystallographic Validation : Compare experimental X-ray data with Cambridge Structural Database entries for analogous compounds .

- Bioactivity Reproducibility : Include triplicate measurements and statistical analysis (ANOVA, p < 0.05) to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.